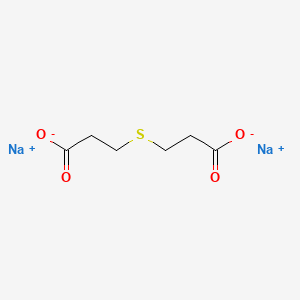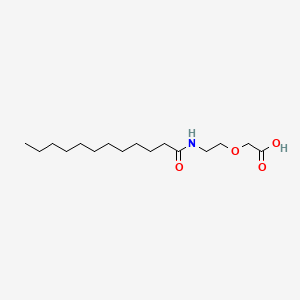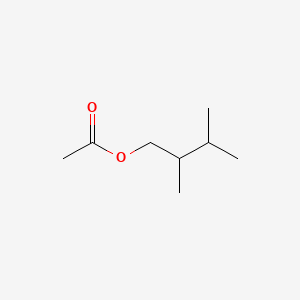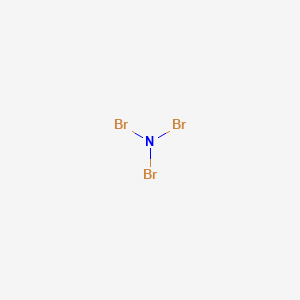
Disodium 3,3'-thiobispropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 3,3’-thiobispropionate is an organic compound with the molecular formula C6H8Na2O4S. It is a disodium salt of 3,3’-thiobispropionic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 3,3’-thiobispropionate can be synthesized through the reaction of 3,3’-thiobispropionic acid with sodium hydroxide. The reaction typically involves dissolving 3,3’-thiobispropionic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt.
Industrial Production Methods
In industrial settings, the production of disodium 3,3’-thiobispropionate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade 3,3’-thiobispropionic acid and sodium hydroxide, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Disodium 3,3’-thiobispropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disodium 3,3’-dithiobispropionate.
Reduction: It can be reduced to yield 3,3’-thiobispropionic acid.
Substitution: The compound can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions under appropriate conditions.
Major Products Formed
Oxidation: Disodium 3,3’-dithiobispropionate.
Reduction: 3,3’-thiobispropionic acid.
Substitution: Metal salts of 3,3’-thiobispropionate.
Scientific Research Applications
Disodium 3,3’-thiobispropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing compounds in biological systems.
Industry: Disodium 3,3’-thiobispropionate is used in the production of antioxidants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of disodium 3,3’-thiobispropionate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a reducing agent, donating electrons to oxidized molecules and thereby stabilizing them. It also participates in the formation of disulfide bonds, which are crucial for the structural integrity of proteins.
Comparison with Similar Compounds
Disodium 3,3’-thiobispropionate can be compared with other similar compounds such as:
3,3’-Thiodipropionic acid: This compound is the parent acid of disodium 3,3’-thiobispropionate and shares similar chemical properties.
Disodium 3,3’-dithiobispropionate: This is an oxidized form of disodium 3,3’-thiobispropionate and has different reactivity.
3,3’-Dithiobis(1-propanesulfonate): This compound has a similar structure but contains sulfonate groups instead of carboxylate groups.
The uniqueness of disodium 3,3’-thiobispropionate lies in its specific chemical structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Properties
CAS No. |
37902-14-0 |
|---|---|
Molecular Formula |
C6H8Na2O4S |
Molecular Weight |
222.17 g/mol |
IUPAC Name |
disodium;3-(2-carboxylatoethylsulfanyl)propanoate |
InChI |
InChI=1S/C6H10O4S.2Na/c7-5(8)1-3-11-4-2-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 |
InChI Key |
MUTPUZBXXFFKEW-UHFFFAOYSA-L |
Canonical SMILES |
C(CSCCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)













